2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide: is a chemical compound with a complex structure. Let’s break it down:
2-Chloro: This part of the compound contains a chlorine atom attached to the benzene ring.
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]: Here, we have a phenyl ring substituted with a methoxy group (–OCH₃) and a tetrazole ring (–N₄C) at specific positions.
Benzamide: The core structure is a benzene ring with an amide functional group (–CONH₂) attached.
Vorbereitungsmethoden
Synthetic Routes:: One synthetic route involves the coupling of a chlorinated benzoyl chloride with an amine containing the tetrazole ring. The reaction proceeds through an acylation process, resulting in the formation of the target compound.
Reaction Conditions::Reagents: Chlorinated benzoyl chloride, amine with tetrazole, and a suitable base.
Solvent: Typically dichloromethane (DCM) or another organic solvent.
Temperature: Room temperature or slightly elevated.
Catalyst: Base (e.g., triethylamine or lutidine).
Industrial Production:: Industrial-scale production may involve variations of this synthetic route, optimization for yield, and purification steps.
Analyse Chemischer Reaktionen
Reactions::
Acylation: The key reaction involves the acylation of the amine with the benzoyl chloride, leading to the formation of the amide bond.
Substitution: The chlorine atom can undergo substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under appropriate conditions.
Benzoyl chloride: Used for acylation.
Tetrazole-containing amines: Essential for constructing the tetrazole ring.
Base: Facilitates the reaction.
Major Products:: The major product is the desired compound itself, 2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as an intermediate in the production of other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
While there are related benzamides and tetrazole-containing compounds, the specific combination of chloro, methoxy, and tetrazole groups in this compound sets it apart. Similar compounds include other benzamides and tetrazole derivatives.
Eigenschaften
Molekularformel |
C15H12ClN5O2 |
---|---|
Molekulargewicht |
329.74 g/mol |
IUPAC-Name |
2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-8-10(6-7-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22) |
InChI-Schlüssel |
XORYBGXNRBTULU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.